molecular formula C7H7BrN2O4S B2773937 N-(3-Bromo-2-nitrophenyl)methanesulfonamide CAS No. 2288709-67-9

N-(3-Bromo-2-nitrophenyl)methanesulfonamide

Cat. No.: B2773937
CAS No.: 2288709-67-9
M. Wt: 295.11
InChI Key: USUQXKDYDOPQRP-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-nitrophenyl)methanesulfonamide typically involves the bromination and nitration of N-(dimethylphenyl)methanesulfonamide. The bromination is carried out using bromine in glacial acetic acid containing hydrobromic acid . The nitration process involves the use of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Bromo-2-nitrophenyl)methanesulfonamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-2-nitrophenyl)acetamide
  • N-(3-Bromo-2-nitrophenyl)benzenesulfonamide
  • N-(3-Bromo-2-nitrophenyl)urea

Uniqueness

N-(3-Bromo-2-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-(3-bromo-2-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUQXKDYDOPQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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